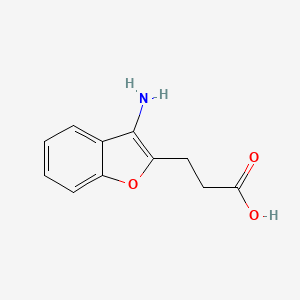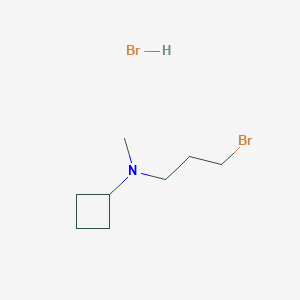
N-(3-Bromopropyl)-N-methylcyclobutanamine;hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Bromopropyl)-N-methylcyclobutanamine;hydrobromide, commonly known as Br-MBC, is a chemical compound that belongs to the class of psychoactive substances. It is a potent and selective inhibitor of the vesicular monoamine transporter 2 (VMAT2), which is responsible for the uptake of monoamines, such as dopamine, serotonin, and norepinephrine, into synaptic vesicles. Br-MBC has been extensively studied for its potential use as a research tool in the field of neuroscience.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions N-(3-Bromopropyl)-N-methylcyclobutanamine hydrobromide is involved in various synthesis and chemical reaction processes. For instance, it plays a role in the nucleophilic autocyclo-O-alkylation of N-(3-bromopropyl)amides under neutral conditions, leading to the formation of 5,6-dihydro-4H-1,3-oxazine hydrobromides. The efficiency of this autocyclization is influenced by electron-donating amide α-substituents (Reddy & Prabhakaran, 2011).
Catalysis and Material Synthesis The compound is also used in the synthesis of mesoporous silicas. An instance is the preparation of N-(3-aminopropyl), N(3)-(3-triethoxysilylpropyl)-4,5-dihydroimidazolium bromide hydrobromide, which is grafted onto mesoporous silicas like MCM-41 and SBA-15. These immobilized basic task-specific ionic liquids (TSILs) show high efficiency and reusability in Knoevenagel condensation in aqueous media, outperforming similar pure basic TSILs and amino-functionalized mesoporous silicas (Zhao et al., 2010).
Organic Compound Synthesis In the realm of organic compound synthesis, N-(3-Bromopropyl)-N-methylcyclobutanamine hydrobromide is involved in the synthesis of dibromo-triazoles and their amino derivatives, which are important functional materials due to their wide range of applications in medicinal chemistry, bio-conjugation, and materials chemistry (Yu et al., 2014).
Wirkmechanismus
Target of Action
Bromopropyl compounds are generally known to interact with various biological targets, including enzymes and receptors, influencing their function .
Mode of Action
Bromopropyl compounds typically interact with their targets through covalent bonding, leading to changes in the target’s function .
Biochemical Pathways
Bromopropyl compounds can potentially influence a variety of biochemical pathways depending on their specific targets .
Pharmacokinetics
The bioavailability of such compounds is generally influenced by factors such as solubility, stability, and molecular size .
Result of Action
Bromopropyl compounds can potentially induce a variety of effects depending on their specific targets and the nature of their interaction .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of N-(3-Bromopropyl)-N-methylcyclobutanamine hydrobromide .
Eigenschaften
IUPAC Name |
N-(3-bromopropyl)-N-methylcyclobutanamine;hydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16BrN.BrH/c1-10(7-3-6-9)8-4-2-5-8;/h8H,2-7H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIJLOWJFHCPMDG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCBr)C1CCC1.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Br2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Bromopropyl)-N-methylcyclobutanamine;hydrobromide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2414136.png)
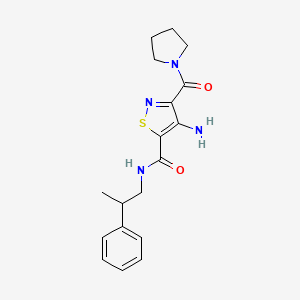
![4-chloro-1-ethyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2414138.png)
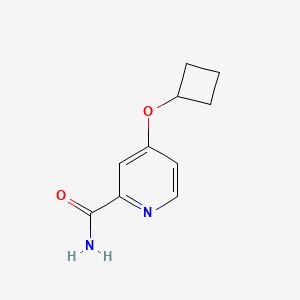
![2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-7-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2414140.png)
![(3E)-3-{[(4-ethoxyphenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2414142.png)
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2414146.png)
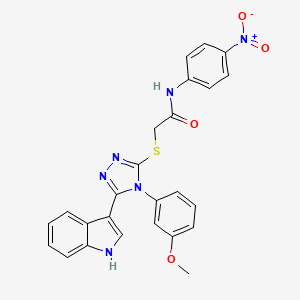
![N-(4-fluorobenzyl)-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2414149.png)
![N-[[1-(Hydroxymethyl)cyclohexyl]methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2414150.png)
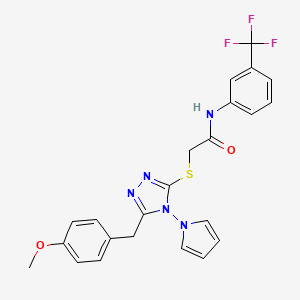
![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-benzylbenzamide](/img/structure/B2414153.png)
![3-[2-(2-Oxopyrrolidin-1-yl)ethyl]-2,3-dihydroindole-1-carboxamide](/img/structure/B2414154.png)
